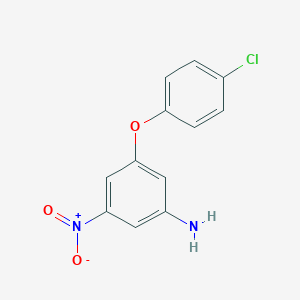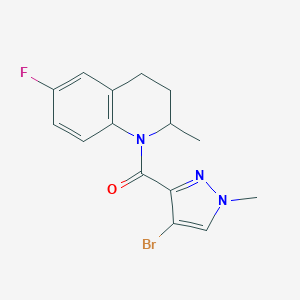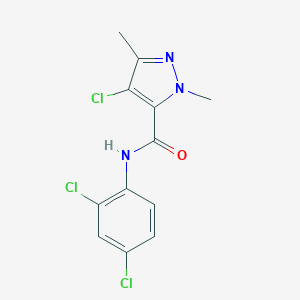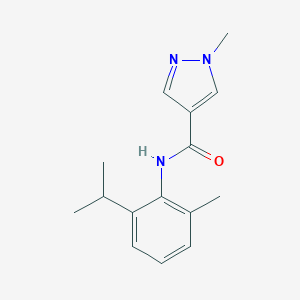![molecular formula C13H20ClN5OS B279890 2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B279890.png)
2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclohexylhydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclohexylhydrazinecarbothioamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as CC-115 and is categorized as a kinase inhibitor.
Mechanism of Action
CC-115 inhibits the activity of various kinases, including mTORC1, mTORC2, and DNA-PK. This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells. Additionally, CC-115 has been found to decrease the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
CC-115 has been found to have various biochemical and physiological effects. In cancer cells, CC-115 has been found to decrease cell proliferation and increase apoptosis. Inflammatory cytokines have also been found to decrease with CC-115 treatment, leading to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using CC-115 in lab experiments is its potential therapeutic applications in cancer treatment and inflammatory diseases. Additionally, CC-115 has been found to have a good safety profile in preclinical studies. However, one limitation of using CC-115 in lab experiments is its limited solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for CC-115 research. One potential direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases. Additionally, further research is needed to determine the optimal dosage and administration of CC-115 in vivo. Finally, the development of more soluble formulations of CC-115 may improve its potential for clinical use.
Conclusion:
In conclusion, CC-115 is a promising chemical compound that has shown potential therapeutic applications in cancer treatment and inflammatory diseases. Its inhibition of various kinases, including mTORC1, mTORC2, and DNA-PK, has been found to have anti-tumor and anti-inflammatory effects. While CC-115 has limitations in terms of solubility, further research may lead to the development of more soluble formulations and expanded therapeutic applications.
Synthesis Methods
CC-115 is synthesized using a multi-step process that involves the reaction of various chemical intermediates. The first step involves the reaction of 4-chloro-1,3-dimethyl-5-nitropyrazole with cyclohexylamine to produce 4-chloro-1,3-dimethyl-5-(cyclohexylamino)pyrazole. This intermediate is then reacted with thiosemicarbazide to produce 2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclohexylhydrazinecarbothioamide.
Scientific Research Applications
CC-115 has shown potential therapeutic applications in various scientific research studies. It has been found to inhibit the activity of various kinases, including mTORC1, mTORC2, and DNA-PK. This inhibition has been found to have anti-tumor effects, making CC-115 a promising candidate for cancer treatment. Additionally, CC-115 has also been found to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis.
Properties
Molecular Formula |
C13H20ClN5OS |
|---|---|
Molecular Weight |
329.85 g/mol |
IUPAC Name |
1-[(4-chloro-2,5-dimethylpyrazole-3-carbonyl)amino]-3-cyclohexylthiourea |
InChI |
InChI=1S/C13H20ClN5OS/c1-8-10(14)11(19(2)18-8)12(20)16-17-13(21)15-9-6-4-3-5-7-9/h9H,3-7H2,1-2H3,(H,16,20)(H2,15,17,21) |
InChI Key |
QNGGTOHNBLWKKC-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Cl)C(=O)NNC(=S)NC2CCCCC2)C |
Canonical SMILES |
CC1=NN(C(=C1Cl)C(=O)NNC(=S)NC2CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-chloroethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279807.png)
![4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B279810.png)

![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279816.png)

![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279821.png)



![5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B279831.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B279833.png)
![ethyl 4-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B279834.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,5-dimethoxyphenyl)-2-furamide](/img/structure/B279836.png)
